molecular formula C21H18ClN3O7S B1200260 Cefoxazole CAS No. 36920-48-6

Cefoxazole

Cat. No.: B1200260
CAS No.: 36920-48-6
M. Wt: 491.9 g/mol
InChI Key: OCLRGULJISNUQS-OXQOHEQNSA-N
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Description

Cefoxazole is a semi-synthetic, first-generation cephalosporin with bactericidal activity against penicillin-resistant strains of Staphylococcus aureus. It is primarily used in the treatment of bovine mastitis .

Preparation Methods

Cefoxazole can be synthesized through a series of chemical reactions involving the acylation of 7-aminocephalosporanic acid (7-ACA) with specific acylating agents. The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. Industrial production methods often employ large-scale reactors and controlled environments to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Cefoxazole undergoes various chemical reactions, including:

Scientific Research Applications

Cefoxazole has a wide range of scientific research applications:

Mechanism of Action

Cefoxazole exerts its bactericidal effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the final transpeptidation step of peptidoglycan synthesis. This inhibition leads to cell wall biosynthesis arrest, causing bacterial cell lysis due to the ongoing activity of cell wall autolytic enzymes .

Comparison with Similar Compounds

Cefoxazole is unique among cephalosporins due to its specific activity against penicillin-resistant Staphylococcus aureus. Similar compounds include:

This compound’s uniqueness lies in its specific efficacy against penicillin-resistant strains and its application in veterinary medicine.

Properties

CAS No.

36920-48-6

Molecular Formula

C21H18ClN3O7S

Molecular Weight

491.9 g/mol

IUPAC Name

(6R,7R)-3-(acetyloxymethyl)-7-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C21H18ClN3O7S/c1-9-14(15(24-32-9)12-5-3-4-6-13(12)22)18(27)23-16-19(28)25-17(21(29)30)11(7-31-10(2)26)8-33-20(16)25/h3-6,16,20H,7-8H2,1-2H3,(H,23,27)(H,29,30)/t16-,20-/m1/s1

InChI Key

OCLRGULJISNUQS-OXQOHEQNSA-N

SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(=C(CS4)COC(=O)C)C(=O)O

Isomeric SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)COC(=O)C)C(=O)O

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(=C(CS4)COC(=O)C)C(=O)O

36920-48-6

Synonyms

cephoxazole

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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